Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-
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Overview
Description
Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- is an organic compound with a complex structure that includes a butanoic acid backbone and multiple aromatic rings with methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous hydrobromic acid (HBr) without phase transfer catalysis . This process is efficient and environmentally friendly, as it avoids the use of organic solvents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of molten pyridinium hydrochloride for demethylation on a multikilogram scale has been reported . This method is advantageous for industrial applications due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butanoic acid: This compound has a similar structure but lacks the additional aromatic rings with methoxy groups.
Benzenebutanoic acid, 4-methoxy-: Another related compound with a simpler structure.
Methyl 4-(4-methoxyphenyl)butanoate: A methyl ester derivative of 4-(4-methoxyphenyl)butanoic acid.
Uniqueness
Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- is unique due to its complex structure, which includes multiple aromatic rings with methoxy substituents
Properties
CAS No. |
150907-74-7 |
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Molecular Formula |
C25H26O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoic acid |
InChI |
InChI=1S/C25H26O5/c1-28-22-14-10-20(11-15-22)25(19-7-4-3-5-8-19,30-18-6-9-24(26)27)21-12-16-23(29-2)17-13-21/h3-5,7-8,10-17H,6,9,18H2,1-2H3,(H,26,27) |
InChI Key |
ULVZSABKUFQJDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)O |
Origin of Product |
United States |
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